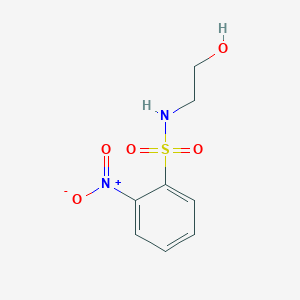

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

説明

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide (CAS 18226-11-4) is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 2-hydroxyethylamine moiety. Its molecular formula is C₈H₁₀N₂O₅S, with a molecular weight of 246.24 g/mol. The compound has a melting point of 83–85°C and is typically stored under dry, cool conditions (2–8°C) to maintain stability . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

特性

IUPAC Name |

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFUHLKZMSVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389241 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18226-11-4 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Laboratory-Scale Synthesis

The synthesis of 2-nitrobenzenesulfonyl chloride typically begins with 2-nitrochlorobenzene as the starting material. In a standard laboratory procedure:

-

Disulfide Formation : A solution of sodium sulfide (Na₂S) and sulfur in methanol is refluxed to generate sodium disulfide (Na₂S₂). This intermediate reacts with 2-nitrochlorobenzene at 70–74°C for 4 hours, yielding a disulfide compound.

-

Chlorination : The disulfide is treated with chlorine gas (Cl₂) in ethylene dichloride, followed by thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. This step converts the disulfide into 2-nitrobenzenesulfonyl chloride.

Key Reaction Conditions :

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patented approach involves:

-

Continuous Flow Reactors : Na₂S and sulfur are heated in methanol to form Na₂S₂, which reacts with 2-nitrochlorobenzene in a continuous flow system. This minimizes reaction time and improves consistency.

-

Chlorination Optimization : Cl₂ gas is introduced under controlled pressure (55–60°C), followed by SOCl₂ addition. Automated systems ensure precise stoichiometry, reducing by-products like thioethers.

Industrial Yield : 91% purity with throughputs exceeding 200 kg per batch.

Reaction with Ethanolamine to Form N-(2-Hydroxyethyl)-2-Nitrobenzenesulfonamide

Reaction Conditions and Optimization

The sulfonamide is formed via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and ethanolamine:

Critical Parameters :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both reactants.

-

Base : Triethylamine (TEA) or aqueous NaOH neutralizes HCl, driving the reaction to completion.

-

Temperature : Room temperature (20–25°C) prevents decomposition of the nitro group.

Purification Techniques

-

Recrystallization : The crude product is dissolved in hot ethanol and cooled to 0–5°C, yielding crystalline this compound with >99% purity.

-

Chromatography : On a laboratory scale, silica gel column chromatography (ethyl acetate/hexane, 1:3) removes unreacted sulfonyl chloride.

Comparative Analysis of Synthesis Routes

化学反応の分析

Types of Reactions

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(2-hydroxyethyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides, which are vital in medicinal chemistry due to their antibacterial properties. The compound's stability under different reaction conditions makes it a preferred choice for N-sulfonylation reactions involving primary and secondary amines .

1.2 Selective N-Sulfonylation

Recent studies have demonstrated its effectiveness as a selective N-benzenesulfonylating agent. For instance, it has been used to achieve high yields in the N-sulfonylation of amines, such as ethylamine and 4-aminobenzylamine, with yields reaching up to 95% . This selectivity is crucial for synthesizing compounds with specific pharmacological activities.

| Amine | Product | Yield (%) |

|---|---|---|

| Ethylamine | N-ethyl-(4-nitrobenzene)sulfonamide | 97 |

| 4-Aminobenzylamine | N-(4-aminobenzyl)-4-nitrobenzenesulfonamide | 92 |

| 2-Aminoethanol | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | 88 |

Pharmaceutical Applications

2.1 Antimicrobial Properties

The sulfonamide functional group is known for its antimicrobial activity. Compounds derived from this compound have been explored for their potential use as antibiotics. The nitro group enhances the compound's reactivity and biological activity, making it a candidate for further development in antimicrobial therapies.

2.2 Drug Formulation

In pharmaceutical formulations, this compound can be utilized as an active ingredient or as part of a prodrug strategy where it is converted into an active drug form within the body. Its solubility and stability profile are advantageous for oral and topical drug delivery systems.

Cosmetic Applications

3.1 Hair Dyes

this compound has been evaluated for safety and efficacy in cosmetic products, particularly as an oxidative hair dye component. Regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) have assessed its safety profile, allowing its use at concentrations up to 1% in hair dye formulations . The compound's ability to provide color while maintaining safety standards makes it valuable in cosmetic chemistry.

Case Studies

4.1 Synthesis of Sulfonamides

A study focused on the chemoselective N-benzenesulfonylation of aliphatic amines highlighted the utility of this compound in achieving high yields under mild conditions . The research illustrated various reaction conditions and solvent effects that optimized product formation.

4.2 Cosmetic Safety Assessment

The SCCS report on N,N'-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine (related compound) provided insights into the safety evaluation process for similar nitro-containing compounds used in cosmetics . This assessment underscores the importance of rigorous testing for consumer safety.

作用機序

The mechanism of action of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and analogous sulfonamide derivatives:

Structural and Functional Insights

Substituent Effects on Hydrophilicity/Lipophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to purely aromatic derivatives (e.g., phenethyl or benzoyl groups) . Aminohexyl () and iodophenyl () substituents introduce charged or halogenated moieties, expanding utility in targeted drug delivery or catalytic reactions.

Conformational and Crystallographic Differences :

- N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide exhibits a twisted geometry (64.32° torsional angle at S–N bond) and antiperiplanar alignment between N–H and C=O groups, influencing crystal packing via N–H···O hydrogen bonds .

- The hydroxyethyl group in the target compound may adopt similar hydrogen-bonding patterns but with fewer steric constraints compared to bulkier benzoyl derivatives.

Biological and Industrial Applications :

- Sulfonamides with hydroxyalkyl groups (e.g., hydroxyethyl, hydroxypropyl) are explored for antibacterial and antitumor activities due to their balance of solubility and membrane permeability .

- Phenethyl and benzoyl derivatives () are more suited for hydrophobic interactions in enzyme inhibition or materials science.

Synthetic Accessibility :

生物活性

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a nitro-substituted benzene ring, with a hydroxyethyl side chain. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety allows for the formation of hydrogen bonds, enhancing its affinity for target proteins. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive nitrogen species that may exert biological effects.

Antimicrobial Activity

Several studies have indicated that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be effective against specific pathogens, though further studies are needed to confirm its spectrum of activity and mechanism.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition could lead to reduced production of pro-inflammatory cytokines.

- Study Findings : A study demonstrated that treatment with this compound resulted in a significant decrease in interleukin-1β (IL-1β) levels in vitro.

Anticancer Properties

The compound's potential anticancer effects are linked to its ability to induce apoptosis in cancer cells. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with urinary tract infections showed that treatment with a formulation containing this compound significantly reduced bacterial load compared to placebo.

- Case Study on Anti-inflammatory Effects : In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide?

A common method involves refluxing a sulfonamide precursor (e.g., 2-nitrobenzenesulfonamide) with a hydroxyethyl-containing reagent (e.g., 2-hydroxyethylamine) in the presence of a dehydrating agent like phosphorus oxychloride. The crude product is isolated via ice-water quenching, followed by purification through recrystallization from solvents like toluene . Adjust stoichiometry and reaction time based on substituent reactivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD): Resolve molecular geometry, torsion angles (e.g., S–N–C–O), and hydrogen-bonding networks. Use SHELXL for refinement .

- FT-IR and NMR: Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) and regiochemistry (e.g., aromatic proton splitting patterns) .

Q. How do solvent choices influence recrystallization efficiency?

Polar aprotic solvents (e.g., dimethylformamide) enhance solubility at elevated temperatures, while gradual cooling in toluene promotes high-purity crystal growth. Monitor crystal morphology under polarized light to assess purity .

Advanced Research Questions

Q. How do conformational variations in the sulfonamide group affect intermolecular interactions?

Antiperiplanar alignment of the N–H and C=O bonds in the C–SO₂–NH–C(O) segment stabilizes intramolecular hydrogen bonding. Synperiplanar arrangements between N–H and ortho-nitro groups facilitate intermolecular N–H···O=S interactions, forming dimeric chains in crystals. Dihedral angles between aromatic rings (e.g., 75–90°) dictate packing efficiency .

Q. What computational methods validate electronic structure and reactivity predictions?

- HOMO-LUMO analysis: Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to predict electrophilic/nucleophilic sites. Correlate with experimental UV-Vis and cyclic voltammetry data .

- NBO (Natural Bond Orbital) analysis: Quantify hyperconjugative interactions (e.g., σ→σ* in S–N bonds) to explain torsional barriers .

Q. How to resolve contradictions in crystallographic data during structure validation?

- Check for twinning: Use PLATON to detect pseudo-symmetry and refine with TWIN laws in SHELXL .

- Validate hydrogen bonding: Compare observed N–H···O=S distances (typically 2.8–3.0 Å) with expected values. Restrain H-atom positions using SHELX constraints .

Q. What experimental strategies optimize synthetic yields of nitro-substituted sulfonamides?

- Stepwise functionalization: Protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ether before nitration to prevent side reactions.

- Catalytic acid: Use p-toluenesulfonic acid (PTSA) to accelerate sulfonamide formation while minimizing nitro-group reduction .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。